3,4-DIPHENYL-PYRROLE

描述

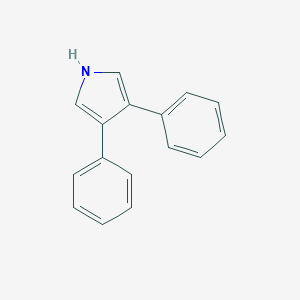

3,4-DIPHENYL-PYRROLE is a heterocyclic organic compound characterized by a pyrrole ring substituted with two phenyl groups at the 3 and 4 positions. Pyrrole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds . The presence of phenyl groups enhances the compound’s stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions: 3,4-DIPHENYL-PYRROLE can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones with ammonia or primary amines under acidic conditions . Another method includes the reaction of phenyl-substituted acetylenes with azides in the presence of a copper catalyst, leading to the formation of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 3,4-DIPHENYL-PYRROLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Pyrrole oxides and related derivatives.

Reduction: Dihydropyrrole derivatives.

Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : 3,4-Diphenyl-pyrrole is utilized as a precursor in synthesizing various organic compounds. Its ability to undergo further chemical transformations makes it valuable in developing new materials and pharmaceuticals.

Biology

- Biological Activity : The compound has been studied for its anti-inflammatory , antimicrobial , and cytostatic properties. Research indicates that it can inhibit cell proliferation in cancer models, showcasing its potential as an anticancer agent .

Medicine

- Kinase Inhibition : There is ongoing research into the compound's role as an inhibitor of glycogen synthase kinase-3 beta (GSK-3β), which is significant in treating conditions like Alzheimer's disease and diabetes. The inhibition of GSK-3β can influence various cellular pathways related to growth and survival .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against bacterial strains. This highlights its potential use in developing new antimicrobial agents .

Cytostatic Activity in Cancer Models

Research involving this compound derivatives has shown notable cytostatic effects against colon cancer cell lines such as HCT-116 and SW-620. For instance, specific derivatives demonstrated a growth inhibition (GI50) value around 10 µM, indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

In vitro studies using BV2 microglial cells stimulated with lipopolysaccharide (LPS) demonstrated that certain derivatives of this compound significantly reduced pro-inflammatory cytokine production. This suggests potential therapeutic applications for neuroinflammatory conditions .

Antimicrobial Efficacy

The antimicrobial efficacy of pyrrole derivatives was assessed against various bacterial strains. One study found that modifications to the pyrrole structure enhanced antimicrobial activity, indicating that structural optimization could lead to more effective treatments .

Summary Table of Biological Activities

作用机制

The mechanism of action of 3,4-DIPHENYL-PYRROLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

相似化合物的比较

Pyrrolone: A five-membered lactam with diverse biological activities, including antimicrobial and anticancer properties.

Pyrrolidinone: Another five-membered lactam known for its pharmaceutical applications.

Pyrano[3,4-c]pyrrole: A condensed heterocyclic compound with potential medicinal applications.

Uniqueness: 3,4-DIPHENYL-PYRROLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups enhances its stability and reactivity, making it a valuable scaffold for drug design and material science .

生物活性

3,4-Diphenyl-pyrrole is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups. This structure contributes to its unique biochemical properties. The presence of these phenyl groups prevents close packing of molecules, which is beneficial for aggregated emission in certain applications.

Biological Activities

This compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Compounds with similar pyrrole structures have been shown to possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria . For instance, halogenated pyrroles have demonstrated significant antibacterial effects .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . A specific study highlighted the anti-inflammatory activity of N-substituted analogs in lipopolysaccharide-induced BV2 cells.

- Antitumor Potential : The compound has been investigated for its cytostatic activity, particularly N-substituted derivatives which show promise in inhibiting cancer cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications at the nitrogen position can enhance anticancer properties.

- Antioxidant Properties : There is evidence that pyrrole derivatives can mitigate oxidative stress, which is crucial in neurodegenerative diseases such as Parkinson's disease . These compounds inhibit lipid peroxidation and apoptosis in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound interacts with proteins and nucleic acids, influencing various biochemical pathways. This interaction is critical for its antimicrobial and anticancer activities .

- Solubility and Permeability : The lipophilic character of pyrrole allows it to cross cell membranes easily, enhancing its bioavailability and therapeutic potential. Its solubility in polar solvents also facilitates its use in various formulations .

Pharmacokinetics

Research indicates that compounds similar to this compound are generally well absorbed and exhibit favorable pharmacokinetic profiles. They show high solubility in water and other polar solvents, which is advantageous for drug formulation .

Case Studies

- Cytotoxicity Studies : A series of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones were synthesized and tested for cytostatic activity against cancer cell lines. Results indicated a correlation between structural modifications and increased cytotoxic effects.

- Anti-inflammatory Research : In vitro studies on 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione showed significant inhibition of IL-6 and TNF-α production in activated PBMCs. This suggests potential therapeutic applications in inflammatory diseases .

属性

IUPAC Name |

3,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWDGXYMKCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492638 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-48-0 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3,4-Diphenyl-1H-pyrrole has the molecular formula C16H13N and a molecular weight of 219.28 g/mol.

A: While the provided research papers don't delve deeply into specific spectroscopic details for the base 3,4-Diphenyl-1H-pyrrole structure, various derivatives have been characterized using techniques like X-ray crystallography [, , , ]. For instance, the crystal structure of N2,N5-bis(6-methylpyridin-2-yl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide, a derivative, has been determined []. Additionally, mass spectrometry played a crucial role in elucidating the reaction mechanism of a Mn(II) promoted domino reaction involving a 3,4-Diphenyl-1H-pyrrole derivative [].

A: Research indicates that N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones exhibit cytostatic activity []. A series of these derivatives were synthesized, and their structure-cytostatic activity relationship was investigated []. Further studies explored the anti-inflammatory activities of 1-(4-(Dimethylamino)phenyl)-3,4-diphenyl-1H-pyrrole-2,5-dione analogs in lipopolysaccharide-induced BV2 cells []. These studies highlight the impact of N-substitutions on the biological activity of the compound.

A: Derivatives of 3,4-Diphenyl-1H-pyrrole, specifically 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, exhibit diverse coordination chemistry with transition metals [, ]. These ligands can form octahedral complexes with cobalt(II) and nickel(II) involving deprotonated pyrrole and amide nitrogen atoms []. They also coordinate with copper, leading to intriguing ring-closure reactions and the formation of benzothiazole sidearms in certain cases [].

A: Research suggests the potential use of 3,4-Diphenyl-1H-pyrrole derivatives as extractants for metal ions []. For example, a dual-host system incorporating 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid bis-[(2-dibutylamino-ethyl)-amide] and a commercially available oxime extractant demonstrated improved extraction of nickel(II) sulfate compared to single extractant systems [].

A: While the provided research doesn't offer specific details on the general stability of 3,4-Diphenyl-1H-pyrrole, it highlights the stability of a dinuclear tetrasubstituted pyrrole Manganese(II) complex, formed through a domino reaction with a benzo[d]thiazole-2-methylamine derivative []. This suggests potential stability within certain metal complexes. Further research is needed to understand the broader stability and compatibility of 3,4-Diphenyl-1H-pyrrole and its various derivatives.

A: The research highlights the use of X-ray crystallography for structural characterization of 3,4-Diphenyl-1H-pyrrole derivatives and their metal complexes [, , , ]. Additionally, NMR spectroscopy plays a crucial role in investigating anion recognition properties and determining association constants []. Mass spectrometry, particularly time-dependent mass spectrometry, proves valuable in deciphering reaction mechanisms and identifying intermediates in reactions involving these compounds [].

A: Research indicates that the organic skeleton 2,2',2'',2'''-(1H-pyrrole-2,3,4,5-tetrayl)tetrakis(benzo[d]thiazole) (HP), derived from a 3,4-Diphenyl-1H-pyrrole derivative, shows a higher fluorescent quantum yield (52%) compared to the 3,4-diphenyl substituted analog 2,2'-(3,4-diphenyl-1H-pyrrole-2,5-diyl)bis(benzo[d]thiazole) (DPB) (42%) []. This finding suggests potential applications of these derivatives in fluorescent materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。